Dual N-Substitution Pattern: Cyclopropyl + Methyl on the Same Guanidine Nitrogen
1-Cyclopropyl-1-methylguanidine·HCl is the only commercially available guanidine hydrochloride salt that simultaneously bears a cyclopropyl ring and a methyl group on the same nitrogen atom (N-cyclopropyl-N-methyl substitution). This dual substitution is structurally distinct from N-cyclopropylguanidine·HCl (CAS 207974-05-8), which lacks the N-methyl group, and from N-methylguanidine·HCl (CAS 22661-87-6), which lacks the cyclopropyl ring . The cyclopropyl group introduces conformational restriction and metabolic stability, while the methyl group modulates pKa and steric bulk. This precise co-substitution pattern is not available in any single in-class comparator, making it a privileged scaffold for generating patentable chemical matter in medicinal chemistry programs [1].
| Evidence Dimension | Substitution pattern on guanidine core nitrogen |
|---|---|
| Target Compound Data | N-cyclopropyl-N-methyl (dual substitution on one N); MW 149.62 g/mol (HCl salt) |
| Comparator Or Baseline | N-cyclopropylguanidine·HCl: mono-substituted, MW 135.60 g/mol; N-methylguanidine·HCl: mono-substituted, MW 109.56 g/mol; N-(cyclopropylmethyl)guanidine: mono-substituted, free base MW 113.16 g/mol |
| Quantified Difference | Unique co-substitution pattern—no single analog replicates both substituents simultaneously on the same nitrogen. |
| Conditions | Structural comparison based on IUPAC nomenclature and supplier catalog specifications; not an assay-based comparison. |
Why This Matters
For medicinal chemists building focused libraries, this unique N,N-disubstitution pattern on the guanidine core enables exploration of chemical space inaccessible with mono-substituted analogs, supporting patent differentiation and SAR expansion.
- [1] Patent US5296498. Guanidine compounds. Filed 1992. (Describes cyclopropyl-substituted guanidines as kinase inhibitors, establishing medicinal chemistry precedent.) View Source
